molecular formula C9H13BrN2 B3141507 N-[(6-bromopyridin-2-yl)methyl]propan-2-amine CAS No. 478366-11-9

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine

Cat. No.: B3141507
CAS No.: 478366-11-9
M. Wt: 229.12 g/mol
InChI Key: PSRBLRVLHVFDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine is an organic compound that features a brominated pyridine ring attached to a propan-2-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with propan-2-amine under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride and methanol as a solvent . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. Additionally, the amine group can form hydrogen bonds, further stabilizing the interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    6-bromopyridin-2-yl)methanamine: Similar structure but lacks the propan-2-amine group.

    2-amino-6-bromopyridine: Contains an amino group instead of the propan-2-amine group.

    N-(6-bromopyridin-2-yl)dodecylamide: Features a longer alkyl chain compared to propan-2-amine.

Uniqueness

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine is unique due to its specific combination of a brominated pyridine ring and a propan-2-amine group.

Properties

IUPAC Name

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)11-6-8-4-3-5-9(10)12-8/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRBLRVLHVFDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-bromo-pyridine-2-carbaldehyde (1.06 g, 5.73 mmol) in dry CH2Cl2 (30 mL) was added isopropylamine (0.51 mL, 6.02 mmol). The mixture was stirred at RT and under N2 for 30 min followed by the addition of NaBH(OAc)3 (2.42 g, 11.46 mmol) and HOAC (1.3 mL, 22.92 mmol). The resulting cloudy light-yellow solution was stirred at RT and under N2 for 15 h. A 10% solution of Na2CO3 (50 mL) was added to the mixture and stirred for 30 min. The organic phase was separated, washed with H2O, brine, dried over MgSO4 and concentrated to afford a light yellow-oil without further purification. MS m/z: 229.1 (M+H). Calc'd for C9H13BrN2: 228.03.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.42 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Reactant of Route 3
Reactant of Route 3
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Reactant of Route 4
Reactant of Route 4
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Reactant of Route 5
Reactant of Route 5
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Reactant of Route 6
Reactant of Route 6
N-[(6-bromopyridin-2-yl)methyl]propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.